Amidotrizoic acid anion, also known as diatrizoate, is a significant compound in the field of medical imaging, particularly as a contrast agent in radiology. It is classified as a benzoic acid derivative with multiple iodine substituents, enhancing its radiopacity. The compound is primarily utilized in various imaging techniques to improve the visibility of internal structures during X-ray and computed tomography scans.
Amidotrizoic acid is synthesized from benzoic acid through a series of chemical reactions that introduce iodine and acetamido groups into its structure. The compound is commercially available in various salt forms, including sodium amidotrizoate and meglumine amidotrizoate, which are used for medical applications due to their solubility and stability in physiological conditions.
Amidotrizoic acid falls under the category of iodinated contrast media. It is characterized by:
The synthesis of amidotrizoic acid involves several key steps:
The synthesis can be performed using various methods, including electrophilic aromatic substitution for iodination followed by amide formation through acyl chloride or anhydride routes. The reaction conditions, such as temperature and solvent choice, are critical for achieving high yields and purity of the final compound .
The molecular structure of amidotrizoic acid can be represented as follows:
The compound's structural data can be obtained from various chemical databases, confirming its molecular geometry and functional group positioning .
Amidotrizoic acid undergoes several chemical reactions relevant to its application:
The reactivity of amidotrizoic acid is influenced by its iodine content, which affects both its solubility and interaction with biological tissues during imaging procedures .
The mechanism of action for amidotrizoic acid as a contrast agent involves:
Studies indicate that amidotrizoic acid effectively highlights areas with increased vascularity or pathology due to its preferential accumulation in certain tissues .
Relevant data from studies show that the compound retains its effectiveness across various pH levels typical in biological systems .
Amidotrizoic acid finds extensive use in:
Its ability to enhance image quality while maintaining low toxicity makes it a preferred choice among iodinated contrast agents .
The amidotrizoic acid anion (CHEBI:59731) is systematically named as 3,5-bis(acetylamino)-2,4,6-triiodobenzoate, reflecting its precise structural configuration. This anion derives from the deprotonation of amidotrizoic acid (CHEBI:53691), a tri-iodinated benzoic acid derivative. The "anion" designation specifically indicates its anionic state at physiological pH, crucial for water solubility and biological compatibility. Table 1 summarizes key nomenclature identifiers. [1] [2] [4]
Chemical taxonomy classifies the anion within three hierarchical categories:
The anion’s structure positions iodine atoms at the ortho (2,6) and para (4) sites relative to the carboxylate group, while acetamido groups occupy meta (3,5) positions. This arrangement maximizes steric accessibility for iodine’s X-ray absorbing properties. The carboxylate group (–COO−) provides ionic character, distinguishing it from non-ionic contrast agents developed later. [1] [6]
Table 1: Nomenclature of Amidotrizoic Acid Anion
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | 3,5-bis(acetylamino)-2,4,6-triiodobenzoate | ChEBI [1] |
Synonyms | Diatrizoate; Amidotrizoate anion | DrugBank [1] |
CAS Registry Number | 737-39-3 (derived from acid 117-96-4) | ChemSpider [4] |
ChEBI ID | CHEBI:59731 | ChEBI Ontology [2] |
Amidotrizoic acid emerged from mid-20th century efforts to improve water-soluble iodinated contrast media. Prior agents (e.g., iodopyracet) caused significant adverse events due to high osmolality and ionic strength. The pivotal innovation came with the synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid in 1952, patented by Schering AG. This compound’s anion demonstrated superior in vivo stability and lower toxicity compared to mono-iodinated precursors. [3] [5]
The synthesis pathway involved:
Table 2: Key Historical Milestones
Year | Development | Significance | |
---|---|---|---|
1952 | Synthesis patented by Schering AG | First tri-iodinated benzoic acid derivative designed for radiology | |
1954 | FDA approval of diatrizoate salts (Hypaque) | Revolutionized angiography and urography with enhanced safety | |
1960s | Adoption of meglumine counterion (Gastrografin) | Reduced sodium-induced cardiotoxicity | |
1970s | Recognition as environmental contaminant | Highlighted persistence of iodinated contrast media in water cycles | [3] [5] [9] |
Clinical adoption accelerated after 1954, when Hypaque Sodium (sodium diatrizoate) became the first FDA-approved agent for intravenous urography. The anion’s rapid renal excretion (≥90% within 24 hours) and negligible metabolism made it ideal for vascular and urinary tract imaging. Its success spurred derivatives like iothalamate and metrizoate, solidifying the tri-iodobenzoate scaffold as the industry standard through the 1970s. [3] [5]
The amidotrizoic acid anion pioneered high-osmolality contrast media (HOCM), with solutions exhibiting ~1500–2000 mOsm/kg (5–6× plasma osmolality). This hypertonicity arose from ionic dissociation in solution: each diatrizoate salt molecule yielded two particles (e.g., Na+ + anion−). While effective for X-ray attenuation, this property drove fluid shifts and endothelial irritation, later mitigated by non-ionic agents. [3] [5] [7]
Mechanism of X-ray Attenuation
The anion’s efficacy stems from iodine’s high atomic number (Z=53), which increases X-ray absorption coefficient (μ) proportional to Z4/E3 (where E=photon energy). At 100 keV X-ray energy, the anion provides ~30× greater attenuation than soft tissue (HU ≈ 25,000 vs. 50 HU). Clinically, this created >100 HU contrast between blood vessels and parenchyma at iodine concentrations ≥300 mgI/mL. [6] [7]
Evolution of Derivatives
Two innovations exploited the anion’s core chemistry:
Table 3: Impact on Contrast Media Properties
Parameter | Amidotrizoate Anion (HOCM) | Non-Ionic Agents (LOCM) |
---|---|---|
Osmolality (mgI/mL) | 1500–2000 mOsm/kg | 500–700 mOsm/kg |
Viscosity | Low to moderate | Higher due to hydroxyl groups |
Iodine atoms/molecule | 3 | 3 (monomers) or 6 (dimers) |
Charge | Anionic (−1) | Neutral |
Environmental studies revealed the anion’s persistence in aquatic systems due to high stability and poor biodegradability. Its detection in wastewater (up to μg/L) established it as a marker for medical wastewater pollution, driving research into advanced oxidation processes for removal. [4] [9]
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6